![molecular formula C24H27FN4OS B2831834 2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 1189504-06-0](/img/structure/B2831834.png)
2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[45]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic compound characterized by its spirocyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized via a cyclization reaction involving a suitable precursor, such as a substituted hydrazine and a ketone or aldehyde. This step often requires acidic or basic conditions to facilitate the cyclization.
Introduction of the Thioether Group: The thioether linkage is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated intermediate.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or amide functionalities, potentially converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. Its spirocyclic structure makes it a valuable scaffold for the development of new materials and catalysts.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinal chemistry research focuses on the compound’s potential therapeutic applications. Its ability to interact with specific enzymes or receptors could make it useful in treating diseases such as cancer or infections.
Industry
In the industrial sector, the compound’s stability and reactivity are leveraged for the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The spirocyclic structure and functional groups play a crucial role in determining the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide: Similar structure with a different position of the fluorine atom.
2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The uniqueness of 2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide lies in its specific combination of functional groups and the spirocyclic core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4OS/c1-3-29-13-11-24(12-14-29)27-22(18-9-7-17(2)8-10-18)23(28-24)31-16-21(30)26-20-6-4-5-19(25)15-20/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECAKVCDBGGCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2831751.png)
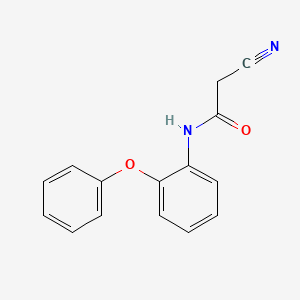
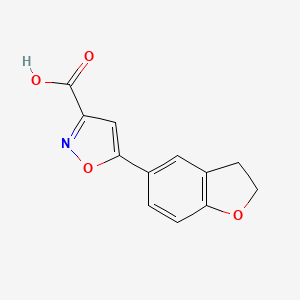
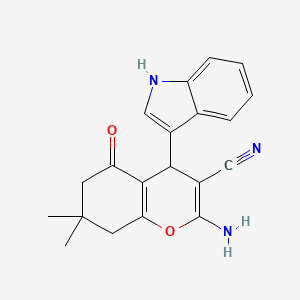
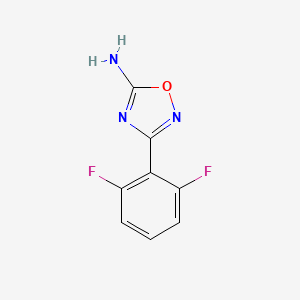
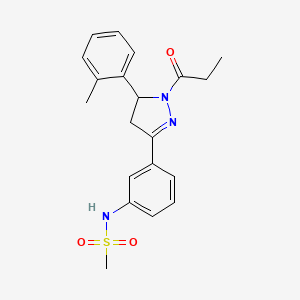
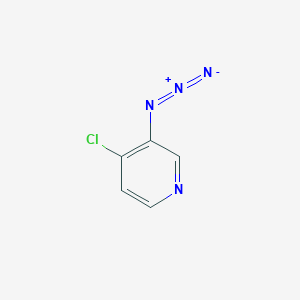
![4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline](/img/structure/B2831762.png)
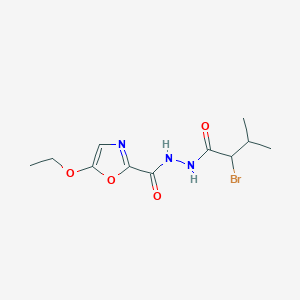
![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride](/img/new.no-structure.jpg)
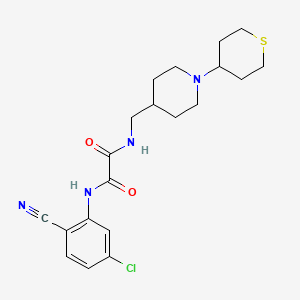
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B2831769.png)
![(2R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B2831770.png)
![(1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2831772.png)
